molecular formula C8H15N5S B13646465 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

Cat. No.: B13646465
M. Wt: 213.31 g/mol
InChI Key: ZWLORLPXGKGKAE-UHFFFAOYSA-N
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Description

4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a methylthio group linked to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine typically involves the nucleophilic substitution reaction of piperidine with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The sulfur atom in the thioether linkage can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety but lacks the piperidine ring.

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is unique due to the combination of the tetrazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H15N5S

Molecular Weight

213.31 g/mol

IUPAC Name

4-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3

InChI Key

ZWLORLPXGKGKAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2CCNCC2

Origin of Product

United States

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